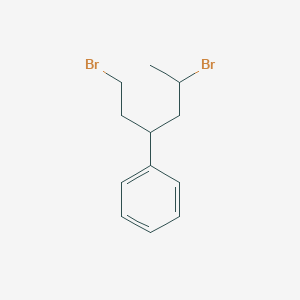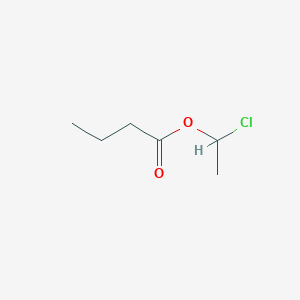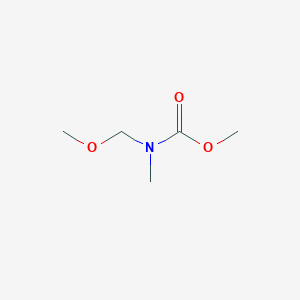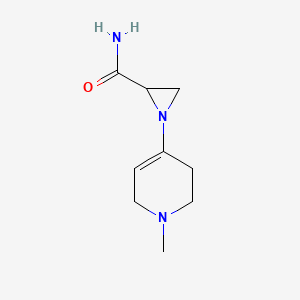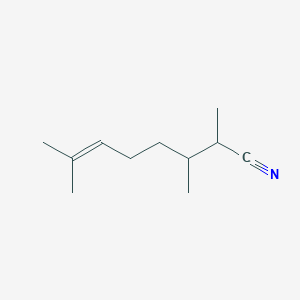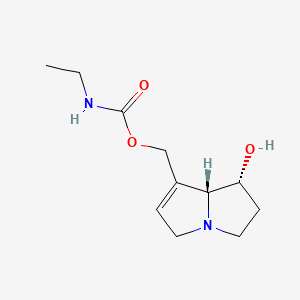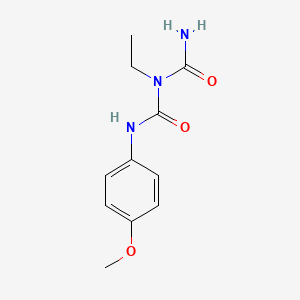![molecular formula C15H28O B14434914 Bicyclo[2.2.2]octan-1-ol, 4-heptyl- CAS No. 76921-51-2](/img/structure/B14434914.png)
Bicyclo[2.2.2]octan-1-ol, 4-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- is a chemical compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.2.2]octane derivatives, which are known for their rigidity and stability. The compound’s molecular formula is C15H28O, and it features a heptyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system. This structural arrangement imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octan-1-ol, 4-heptyl- typically involves a multi-step process. One common method is the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM). The Diels-Alder reaction forms the bicyclic core, while C-allylation introduces the heptyl group. Finally, RCM is used to close the ring and form the desired bicyclo[2.2.2]octane structure .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octan-1-ol, 4-heptyl- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines, and other substituted derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Lacks the heptyl group, making it less hydrophobic and potentially less bioactive.
Bicyclo[2.2.2]octane-1,4-diol: Contains two hydroxyl groups, leading to different reactivity and applications.
Bicyclo[2.2.2]octane-2-carboxylic acid: Features a carboxyl group, altering its chemical properties and uses
Uniqueness
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- stands out due to the presence of the heptyl group, which enhances its hydrophobicity and potential interactions with lipid membranes and hydrophobic pockets in proteins. This unique feature may contribute to its distinct biological and industrial applications.
Propriétés
Numéro CAS |
76921-51-2 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
4-heptylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3 |
Clé InChI |
WLQCOYZDCXYWKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC12CCC(CC1)(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

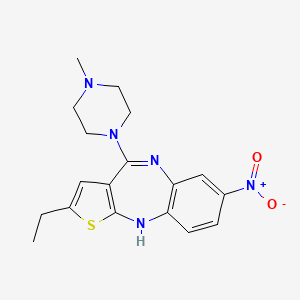
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
